2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
Quinazoline derivatives, including compounds similar to 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-fluorophenyl)acetamide, have been synthesized through various methods. One approach involves the cyclization of hydrazino quinazolinones with one-carbon donors to produce novel triazoloquinazolinones, indicating a method for generating compounds with related structures (Alagarsamy et al., 2009). Another method described the nucleophilic substitution of bromo ethylamino quinazolinones with amines to synthesize novel amino ethylamino quinazolinones (Alagarsamy et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as NMR spectroscopy, LC/MS, and X-ray crystallography have been utilized to elucidate the structures of synthesized compounds, confirming the presence of the quinazolinone core and various substituents influencing their biological activity (Kayal et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, alkylation, and nucleophilic substitution, to introduce different functional groups that modulate their chemical and biological properties. These reactions are pivotal for the synthesis of diverse derivatives with enhanced pharmacological profiles (Kato et al., 1976).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their formulation and delivery as potential therapeutic agents. The introduction of various substituents affects these properties, tailoring the compounds for specific pharmacological applications (Taran et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, of quinazoline derivatives are essential for their biological activity. These properties determine the interaction of the compounds with biological targets, influencing their mechanism of action and therapeutic potential. Studies focusing on the synthesis and evaluation of novel quinazoline derivatives provide insights into their chemical behavior and potential as pharmacologically active molecules (Khan et al., 2010).
properties
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-21-17(24)14-5-3-4-6-15(14)22(18(21)25)11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFHSZALPPXCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide |
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